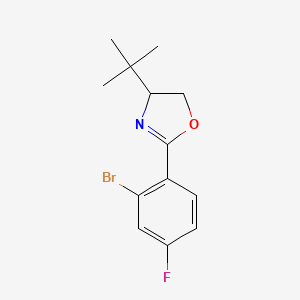![molecular formula C28H27Cl2N3O7S B14798050 1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14798050.png)
1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR 49059 is a potent and selective non-peptide antagonist of the vasopressin V1a receptor. It has been characterized in various in vitro and in vivo models, demonstrating high affinity for V1a receptors in both animal and human tissues . This compound is particularly notable for its potential therapeutic applications in conditions related to vasopressin activity, such as heart failure and certain types of hypertension .
Preparation Methods
The synthesis of SR 49059 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are designed to optimize yield and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
SR 49059 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
SR 49059 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the vasopressin V1a receptor and its role in various physiological processes.
Biology: Researchers use SR 49059 to investigate the effects of vasopressin on cellular functions and signaling pathways.
Mechanism of Action
SR 49059 exerts its effects by selectively binding to the vasopressin V1a receptor, thereby inhibiting the action of vasopressin. This inhibition prevents vasopressin from exerting its effects on blood vessels, which include vasoconstriction and increased blood pressure. The molecular targets involved in this mechanism are primarily the V1a receptors located in various tissues, including the liver, kidneys, and cardiovascular system .
Comparison with Similar Compounds
SR 49059 is unique in its high affinity and selectivity for the vasopressin V1a receptor compared to other similar compounds. Some of the similar compounds include:
SR 49059 stands out due to its potent and selective action, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C28H27Cl2N3O7S |
|---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
1-[(3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22?,25?,28-/m1/s1 |
InChI Key |
CEBYCSRFKCEUSW-MGYSCDMNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
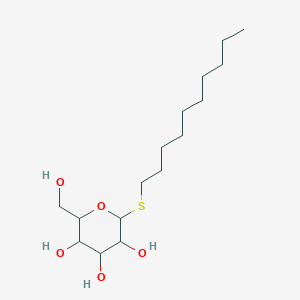
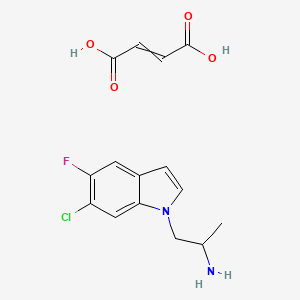
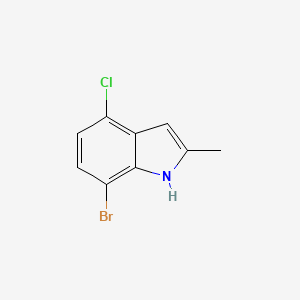
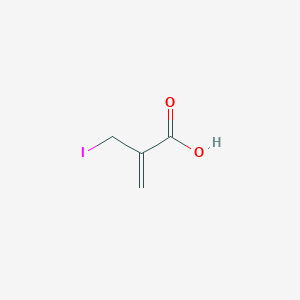
![Bis(2-hydroxyethyl)-methyl-[2-(octadecanoylamino)ethyl]azanium](/img/structure/B14798000.png)

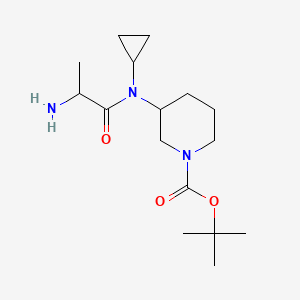

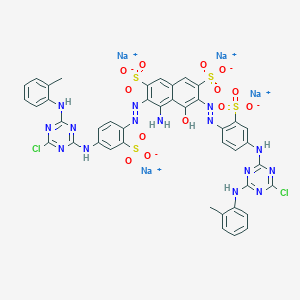
![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)
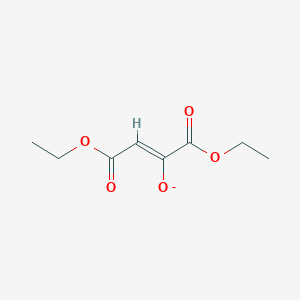
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
